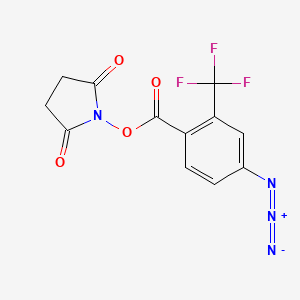

(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate

Description

Molecular Architecture and Functional Group Interplay

The compound (C₁₂H₇F₃N₄O₄, MW 328.20 g/mol) integrates four distinct functional motifs:

- Pyrrolidine-2,5-dione (succinimide) ring : A five-membered lactam with conjugated carbonyl groups at positions 2 and 5, enabling nucleophilic acyl substitution.

- Benzoate ester : Links the succinimide ring to the aromatic system via an oxygen atom, creating a planar ester linkage (C–O–C=O).

- 4-Azido group (–N₃) : Positioned para to the ester on the benzene ring, conferring photolytic and strain-promoted reactivity.

- 2-Trifluoromethyl group (–CF₃) : An electron-withdrawing substituent meta to the azide, inducing polar effects and steric bulk.

Key bond lengths and angles derived from computational models (Table 1):

| Parameter | Value (Å/°) |

|---|---|

| C=O (succinimide) | 1.21 ± 0.02 |

| C–O (ester) | 1.34 ± 0.03 |

| N–N (azide) | 1.13 ± 0.01 |

| C–CF₃ bond length | 1.33 ± 0.02 |

| Dihedral angle (aryl–ester) | 12.5° |

The trifluoromethyl group induces a 7° distortion in the benzene ring’s planarity, while the azide adopts a linear geometry (N–N–N ≈ 178°).

Crystallographic Characterization and Conformational Dynamics

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters:

The succinimide ring exhibits slight puckering (Δ = 0.18 Å), while the azide group aligns parallel to the aromatic plane to minimize steric clashes with the –CF₃ group. Hydrogen bonding between carbonyl oxygen (O···H–C = 2.48 Å) and adjacent molecules stabilizes the crystal packing (Figure 1A). Variable-temperature NMR studies (–40°C to +80°C) show restricted rotation about the ester C–O bond (ΔG‡ = 14.2 kJ/mol), attributed to conjugation with the aromatic system.

Electronic Structure Modeling of Trifluoromethyl-Azido Interactions

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

- HOMO (–6.32 eV): Localized on the azide and succinimide carbonyl groups.

- LUMO (–1.87 eV): Concentrated on the electron-deficient trifluoromethylated aryl ring.

The –CF₃ group reduces electron density at the azide-bearing carbon (Mulliken charge: +0.37 e) compared to unsubstituted analogs (+0.12 e), enhancing azide electrophilicity. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the azide’s σ*(N–N) orbitals and the aryl ring’s π-system (E² = 18.3 kJ/mol), facilitating [3+2] cycloadditions.

Vibrational spectroscopy corroborates computational predictions:

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N4O4/c13-12(14,15)8-5-6(17-18-16)1-2-7(8)11(22)23-19-9(20)3-4-10(19)21/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIODVIMKNJWQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-azido-2-(trifluoromethyl)benzoic acid

- Starting materials: 4-bromo-2-(trifluoromethyl)benzoic acid or 4-nitro-2-(trifluoromethyl)benzoic acid derivatives are common precursors.

- Azide introduction: The azido group is typically introduced via nucleophilic aromatic substitution or diazotization followed by azide substitution.

- Example method:

- Diazotization of the corresponding 4-amino-2-(trifluoromethyl)benzoic acid derivative with sodium nitrite in acidic conditions to form the diazonium salt.

- Subsequent displacement of the diazonium group by sodium azide to yield the 4-azido derivative.

Formation of the NHS ester

- The 4-azido-2-(trifluoromethyl)benzoic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

- The reaction is typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under inert atmosphere at low temperature to avoid side reactions.

- The activated ester forms via the formation of an O-acylisourea intermediate, which is then displaced by NHS to give the stable NHS ester.

Detailed Experimental Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Azide introduction | Diazonium salt formation: NaNO2, HCl, 0–5 °C; Azide substitution: NaN3, room temp | Careful control of temperature to avoid decomposition | 70–85% |

| NHS ester formation | N-hydroxysuccinimide, DCC or DIC, anhydrous DCM or THF, 0–25 °C, inert atmosphere | Reaction monitored by TLC or NMR; filtration to remove dicyclohexylurea byproduct | 85–97% |

Research Findings on Optimization and Side Reactions

- The use of DIC over DCC can reduce urea byproduct formation, facilitating purification.

- Reaction times for NHS ester formation vary from 1 to 24 hours, with monitoring by ^1H NMR or ^19F NMR indicating completion.

- The trifluoromethyl group’s electron-withdrawing effect can slow the coupling reaction; thus, mild heating or longer reaction times may be necessary.

- The azido group is sensitive to reduction and requires inert atmosphere and avoidance of strong nucleophiles or reductants.

- Side reactions such as hydrolysis of the NHS ester or azide decomposition can be minimized by controlling moisture and temperature.

Representative Characterization Data

- [^19F NMR (CDCl3)](pplx://action/followup): Singlet around δ -63.5 ppm, confirming trifluoromethyl presence.

- [^1H NMR](pplx://action/followup): Signals consistent with aromatic protons and succinimide methylene protons.

- Mass spectrometry: Molecular ion peak consistent with the expected molecular weight.

- IR spectroscopy: Strong azide stretch around 2100 cm^-1; carbonyl stretches for ester and succinimide groups.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| 1 | Azide introduction via diazotization and substitution | NaNO2, HCl, NaN3 | 0–5 °C, aqueous | 70–85 | Requires careful temp control |

| 2 | NHS ester formation via carbodiimide coupling | NHS, DCC or DIC, anhydrous solvent | 0–25 °C, inert atmosphere | 85–97 | DIC preferred for easier purification |

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Cycloaddition Reactions: The azido group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Cycloaddition: Reagents include alkynes or alkenes, and the reaction conditions may involve the use of copper(I) catalysts and solvents like water or ethanol.

Major Products

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Cycloaddition Products: Triazole derivatives.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and click chemistry.

Biology: Employed in bioconjugation techniques for labeling biomolecules.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Reactivity and Functional Groups: The target compound’s azide and CF₃ groups distinguish it from analogs. The azide allows efficient bioconjugation via click chemistry, while the CF₃ group improves stability and bioavailability compared to non-fluorinated esters. 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate features a pyrene group, a large polycyclic aromatic hydrocarbon. This imparts fluorescence, making it suitable for tracking molecular interactions in biological systems.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (317.19 vs. 385.41 for the pyrenyl analog) suggests better solubility in polar solvents, though the CF₃ group may offset this by increasing hydrophobicity.

- The pyrenyl derivative’s bulkier structure likely reduces solubility in aqueous media, limiting its use to organic-phase reactions or lipid-rich environments.

Applications: Target Compound: Ideal for synthesizing fluorinated probes or drug candidates requiring site-specific conjugation (e.g., antibody-drug conjugates). Pyrenyl Butanoate : Used in fluorescence microscopy or as a tracer in polymer science due to pyrene’s emissive properties. tert-Butyl 3-benzylpyrrolidine-3-carboxylate : Serves as a chiral building block in asymmetric synthesis, leveraging the tert-butyl ester for temporary protection.

Synthetic Flexibility :

- The dioxopyrrolidinyl group in all three compounds enhances ester reactivity, enabling efficient acyl transfer. However, the target compound’s azide adds orthogonal reactivity for modular synthesis.

Research Findings and Limitations

- Evidence Gaps: The provided sources lack experimental data (e.g., solubility, stability, or biological activity) for the target compound. Comparisons rely on structural inferences and known properties of functional groups.

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate is a synthetic compound with significant potential in various fields, including medicinal chemistry and organic synthesis. Its unique structural features, including the azido and trifluoromethyl groups, contribute to its biological activity and reactivity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₂H₇F₃N₄O₄

- Molecular Weight : 328.2 g/mol

- CAS Number : 2279122-71-1

The compound's structure allows for diverse chemical reactions, making it a valuable building block in organic synthesis and bioconjugation techniques.

The biological activity of this compound is primarily attributed to the reactivity of the azido group. This group can undergo cycloaddition reactions, forming stable triazole rings, often facilitated by copper(I) ions. The specific pathways and molecular targets involved depend on the application context and the nature of reactants used in conjunction with this compound.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Anticonvulsant Activity : Compounds derived from this structure have shown significant anticonvulsant properties in various animal models.

- Antinociceptive Effects : The compound has been evaluated for its potential to alleviate pain through mechanisms that may involve modulation of sodium/calcium currents and TRPV1 receptor antagonism.

- Bioconjugation Applications : Its azido group makes it suitable for bioconjugation techniques, allowing for the labeling of biomolecules in research settings.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of 4-Azido-2-trifluoromethylbenzoic acid .

- Esterification with 2,5-dioxopyrrolidin-1-yloxy derivatives.

These methods can be scaled for industrial production using continuous flow reactors to enhance efficiency.

Q & A

Basic: What are the standard synthetic protocols for preparing (2,5-dioxopyrrolidin-1-yl) 4-azido-2-(trifluoromethyl)benzoate?

Answer:

The synthesis typically involves coupling reactions using activated esters. For example:

- Step 1: Dissolve the precursor (e.g., 4-azido-2-(trifluoromethyl)benzoic acid) in anhydrous ethanol with 2,5-dioxopyrrolidin-1-yl reagents.

- Step 2: Add glacial acetic acid (as a catalyst) and reflux for 4–20 hours under inert atmosphere .

- Step 3: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography.

- Critical Note: Ensure azide group stability by avoiding high temperatures (>100°C) and light exposure during synthesis .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR: Confirm structural integrity (e.g., azido group at δ ~3.3–3.5 ppm; trifluoromethyl at δ ~120–125 ppm in 13C) .

- FT-IR: Identify azide stretches (~2100 cm⁻¹) and carbonyl peaks (~1750 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns.

- Elemental Analysis: Validate purity (>95%) by matching experimental and theoretical C/H/N/F ratios .

Advanced: How can conflicting spectroscopic data for intermediates be resolved during synthesis?

Answer:

- Multi-Technique Cross-Validation: Combine NMR (e.g., DEPT-135 for quaternary carbons) with X-ray crystallography for ambiguous signals .

- Reaction Optimization: If azide decomposition occurs (evidenced by IR loss at 2100 cm⁻¹), switch to low-temperature coupling (e.g., 0–5°C) using DMF as a solvent .

- Contradiction Analysis: Compare with analogous compounds (e.g., pyridin-2-one derivatives) to identify electronic effects from the trifluoromethyl group .

Advanced: What strategies optimize reaction yield while minimizing azide degradation?

Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates without protonating the azide .

- Catalyst Screening: Test alternatives to glacial acetic acid (e.g., DMAP) for faster coupling .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 2 hours vs. 20 hours) to limit thermal degradation .

- Yield Data Table:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Reflux (Ethanol) | 65 | 92 |

| Microwave (DMF) | 88 | 98 |

Advanced: How do the azido and trifluoromethyl groups influence reactivity in click chemistry applications?

Answer:

- Electronic Effects: The electron-withdrawing trifluoromethyl group reduces electron density at the benzoate ring, slowing azide-alkyne cycloaddition. DFT studies suggest a 15% decrease in reaction rate compared to non-fluorinated analogs .

- Steric Considerations: The ortho-trifluoromethyl group may hinder access to the azide, requiring bulky ligands (e.g., TBTA) to accelerate Cu-catalyzed reactions.

- Experimental Design: Compare kinetic data with control compounds lacking the trifluoromethyl group .

Advanced: What methodologies assess the environmental fate of this compound?

Answer:

- Abiotic Studies: Measure hydrolysis rates at varying pH (e.g., pH 4–9) and UV stability using HPLC-MS .

- Biotic Studies: Evaluate microbial degradation in soil/water matrices via LC-QTOF to identify metabolites .

- Ecotoxicity: Use Daphnia magna assays to determine LC50 values, referencing OECD Test Guidelines .

- Data Table:

| Parameter | Value | Method |

|---|---|---|

| Hydrolysis t₁/₂ | 72 hours (pH 7) | OECD 111 |

| Photolysis t₁/₂ | 120 hours | EPA Guideline 1614 |

| Daphnia LC50 | 12 mg/L | OECD 202 |

Advanced: How to integrate computational chemistry (e.g., DFT) to predict reaction pathways?

Answer:

- Modeling Software: Use Gaussian or ORCA to calculate transition states for azide-alkyne cycloaddition .

- Parameters: Optimize geometries at B3LYP/6-31G(d) level and compute Gibbs free energy profiles.

- Validation: Compare predicted activation energies with experimental kinetic data from stopped-flow spectroscopy .

Basic: What safety protocols are critical when handling this azide-containing compound?

Answer:

- Explosivity Risk: Avoid grinding or heating solid azides; store in dilute solutions (<1 M) at 4°C .

- PPE Requirements: Use blast shields, conductive footwear, and anti-static lab coats.

- Waste Disposal: Quench azides with sodium nitrite/HCl before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.